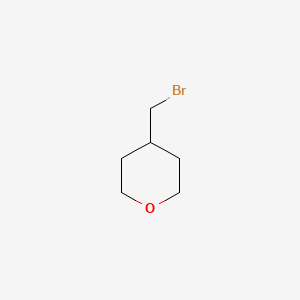
4-Tert-butyl-2,6-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2,6-dimethylbenzonitrile is an organic compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to a benzonitrile core. It is primarily used in research and development settings .
Mechanism of Action
Pharmacokinetics
The compound has a predicted LogP of 4.26, suggesting it is lipophilic . Its water solubility at 25°C is estimated to be 3.626 mg/L, which may impact its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Tert-butyl-2,6-dimethylbenzonitrile. For instance, its vapor pressure is estimated to be 0.0±0.6 mmHg at 25°C, suggesting it is relatively non-volatile
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,6-dimethylbenzonitrile typically involves the dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene. In one method, sulfonamide 1 is hydrolyzed to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid using aqueous H2SO4, which is then desulfated to 1-(tert-butyl)-3,5-dimethylbenzene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in controlled laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2,6-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of electron-donating groups (tert-butyl and methyl groups).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
4-Tert-butyl-2,6-dimethylbenzonitrile is primarily used in research and development settings . Its applications span various fields, including:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, although specific applications are not extensively documented.
Medicine: Research into its potential medicinal properties is ongoing, but no specific therapeutic uses have been established.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-t-Butylbenzonitrile: Similar in structure but lacks the additional methyl groups.
2,4,6-Trimethylbenzonitrile: Contains three methyl groups but lacks the tert-butyl group.
Uniqueness: 4-Tert-butyl-2,6-dimethylbenzonitrile is unique due to the combination of tert-butyl and two methyl groups attached to the benzonitrile core. This specific arrangement of substituents can influence its chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-tert-butyl-2,6-dimethylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOQMLCBUREXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372349 |
Source


|
| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88166-76-1 |
Source


|
| Record name | 4-(1,1-Dimethylethyl)-2,6-dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88166-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)








